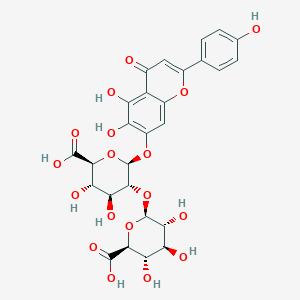
Epimedokoreanin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epimedokoreanin C is a prenylated flavonoid isolated from the Chinese herb Epimedium koreanum. This compound has garnered significant attention due to its unique ability to induce non-apoptotic cell death, specifically methuosis, in cancer cells . Methuosis is characterized by the accumulation of cytoplasmic vacuoles, making this compound a promising candidate for cancer therapies, especially for cancers resistant to apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Epimedokoreanin C involves the extraction from the leaves of Epimedium koreanum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent emergence in scientific research. large-scale extraction and purification techniques similar to those used in laboratory settings are anticipated to be employed.
化学反应分析
Types of Reactions: Epimedokoreanin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the compound’s functional groups, impacting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Epimedokoreanin C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying prenylated flavonoids and their reactivity.
Biology: The compound’s ability to induce methuosis makes it a valuable tool for studying non-apoptotic cell death mechanisms
Medicine: this compound shows potential as a therapeutic agent for treating apoptosis-resistant cancers
Industry: While its industrial applications are still under exploration, its unique properties may lead to the development of new pharmaceuticals and bioactive compounds.
作用机制
Epimedokoreanin C exerts its effects through the induction of methuosis, a type of non-apoptotic cell death characterized by the accumulation of cytoplasmic vacuoles . The vacuoles are believed to originate from macropinocytosis, a process involving the engulfment of extracellular fluid . Key molecular targets and pathways involved include the regulation of Rac1 and Arf6, which are inversely affected by this compound treatment . Blocking Rac1 activation with specific inhibitors prevents vacuole accumulation, highlighting its role in the methuosis pathway .
相似化合物的比较
Epimedokoreanin C is unique among prenylated flavonoids due to its ability to induce methuosis. Similar compounds include:
Epicornuin A, B, F: These are also prenylated flavonoids isolated from Epimedium koreanum but do not exhibit the same methuosis-inducing properties
Epimedokoreanin B: Another flavonoid from the same plant, which has different biological activities
This compound stands out due to its specific mechanism of inducing non-apoptotic cell death, making it a promising candidate for further research and potential therapeutic applications.
属性
CAS 编号 |
161068-54-8 |
|---|---|
分子式 |
C25H26O8 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3 |
InChI 键 |
JJURQKJUSBAGOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)


![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)



![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
